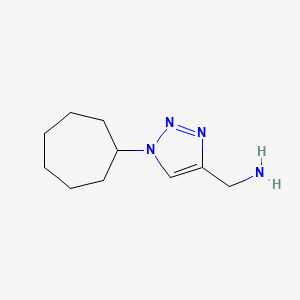

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine

Description

(1-Cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine is a triazole-based compound featuring a cycloheptyl substituent at the 1-position of the triazole ring and a methanamine group at the 4-position. This structure positions it as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and bioactive molecules. The cycloheptyl group introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

(1-cycloheptyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c11-7-9-8-14(13-12-9)10-5-3-1-2-4-6-10/h8,10H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYJRQZCTYNZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as the Core Strategy

The most widely employed and efficient method for synthesizing 1,2,3-triazole derivatives, including (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "Click Chemistry". This method offers high regioselectivity, typically yielding 1,4-disubstituted triazoles.

General Procedure : A terminal alkyne bearing the cycloheptyl substituent reacts with an azide functionalized with a methanamine group under copper(I) catalysis. The reaction is typically conducted in aqueous or mixed solvents at mild temperatures, sometimes enhanced by ultrasonic irradiation to improve yields and reduce reaction times.

Catalyst Systems : Copper(I) complexes such as CuI, CuBr, CuCl, or specially designed Cu(I)-ligand complexes (e.g., CuIL with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane ligand) are used. The CuIL complex has been shown to provide superior conversion rates (>98%) at 60°C in water under ultrasonic conditions.

| Entry | Solvent | Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| 1 | Water | CuIL | 60 | >98 |

| 2 | MeCN | CuIL | 40 | 78 |

| 3 | EtOH | CuIL | 40 | 80 |

| 4 | THF | CuIL | 40 | 71 |

| 5 | Water | CuI | 60 | 51 |

Data extracted from ultrasonic-assisted CuAAC studies

The high atom economy, low catalyst loading (as low as 0.5 mol%), and broad substrate scope make CuAAC the method of choice for synthesizing 1,2,3-triazoles.

Synthesis of the Cycloheptyl-Substituted Alkyne or Azide Precursors

Preparation of the key cycloheptyl-substituted alkyne or azide building blocks is a prerequisite for the CuAAC reaction.

Cycloheptyl Alkyne Synthesis : Starting from cycloheptyl derivatives, functionalization to introduce a terminal alkyne group can be achieved via multi-step transformations including oxidation, halogenation, and substitution reactions. For example, oxidation of cycloheptyl alcohols to aldehydes followed by conversion to alkynes using Ohira-Bestmann reagents is a common approach.

Azide Preparation : The azide counterpart bearing the methanamine group can be synthesized by substitution of a suitable leaving group (e.g., tosylate) with sodium azide. Alternatively, hydrazide intermediates can be cyclized to triazole rings via copper-catalyzed cycloaddition.

Post-Cycloaddition Functional Group Transformations

After formation of the 1,4-disubstituted triazole core, further chemical modifications are often necessary to obtain the methanamine functionality at the 4-position.

Reduction of Esters or Amides : Esters or amides introduced at the 4-position of the triazole can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4).

Hydroxamate Formation : In some synthetic routes, terminal ester groups on the triazole ring are converted to hydroxamates by treatment with KOH and hydroxylamine in methanol, which can then be further modified to amines.

One-Pot and Continuous Flow Synthesis Approaches

Recent advancements include one-pot synthesis methods that combine multiple steps without isolation of intermediates, increasing efficiency and yield.

One-Pot Synthesis of Triazolyl Amines : Starting from acyl hydrazides and appropriate acyl chlorides, heterocyclization under acidic conditions followed by nucleophilic ring opening allows direct access to triazolyl amines with high yields (up to 98%).

Continuous Flow Synthesis : Although specific to related triazole derivatives, continuous flow methods have been developed to improve scalability and sustainability in synthesizing 1,2,3-triazoles, which could be adapted for cycloheptyl-substituted analogs.

Summary Table of Preparation Methods

Research Findings and Considerations

The CuAAC reaction is highly regioselective, favoring 1,4-disubstituted triazoles, which is critical for obtaining the correct substitution pattern in this compound.

Ultrasonic irradiation significantly enhances reaction rates and yields in aqueous media, offering a green chemistry advantage.

Ligand-supported copper catalysts (e.g., CuIL) outperform simple copper salts in terms of conversion efficiency and selectivity.

One-pot synthetic routes reduce the number of purification steps and improve overall yield and scalability, which is beneficial for industrial applications.

The final amine functionality can be introduced either directly via azide substitution or through reduction of ester/amide intermediates, allowing flexibility in synthetic design.

Chemical Reactions Analysis

Types of Reactions

(1-Cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can modify the triazole ring or the cycloheptyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted triazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and standard laboratory solvents .

Major Products

The major products formed from these reactions are typically substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

(1-Cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.

Chemical Biology: The compound can be used as a building block for the synthesis of bioconjugates and molecular probes.

Materials Science: Triazole derivatives are used in the development of advanced materials, including polymers and coordination complexes.

Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring can act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Features

- Cycloalkyl vs. Aromatic substituents (e.g., 4-methylphenyl in ) enhance π-π stacking interactions, which are critical in crystal engineering and protein binding.

Functional Group Diversity :

Physical and Chemical Properties

Molecular Weight and Polarity :

- Thermal Stability: Limited data are available, but the cyclohexyl analog’s purity (≥95%) suggests robust stability under standard storage conditions .

Biological Activity

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine is a member of the triazole class of compounds, known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and selectivity. The general steps include:

- Preparation of precursors : Alkyne and azide precursors are synthesized.

- CuAAC reaction : The reaction is conducted in the presence of a copper(I) catalyst and a reducing agent like sodium ascorbate, usually in a solvent such as water or a water-organic mixture at room temperature.

Antimicrobial Properties

Triazole derivatives exhibit significant antimicrobial activity. Research indicates that compounds containing triazole rings can act against various pathogens including bacteria and fungi. For instance:

- Antifungal Activity : Triazoles are often employed in antifungal therapies. The structural similarity of this compound to known antifungal agents suggests potential efficacy against fungal infections .

The biological activity of triazoles generally involves the inhibition of key enzymes in pathogens. For example:

- Inhibition of Ergosterol Biosynthesis : Many triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol production in fungi, thereby disrupting cell membrane integrity .

Structure-Activity Relationship (SAR)

The unique cycloheptyl group in this compound may influence its biological activity through steric and electronic effects. SAR studies suggest that modifications to the triazole ring or substituents can enhance or diminish biological potency .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

- Antifungal Efficacy : A study demonstrated that triazole derivatives exhibit potent antifungal activity with minimum inhibitory concentrations (MICs) significantly lower than standard treatments like amphotericin B .

- Antibacterial Activity : Another investigation found that certain triazole compounds displayed strong antibacterial properties against resistant strains of bacteria .

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine | Benzyl Triazole | Moderate antifungal |

| (1-(4-Phenoxyphenyl)-1H-1,2,3-triazol-4-yl)methanamine | Phenoxyphenyl Triazole | Strong antibacterial |

| This compound | Cycloheptyl Triazole | Promising antifungal and antibacterial |

Q & A

Q. What synthetic methodologies are recommended for the preparation of (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanamine?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Cycloheptyl azide reacts with propargylamine under optimized conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in t-BuOH/H₂O, 50°C, 12 h). Post-reaction purification involves column chromatography or recrystallization to isolate the triazole product . For regiochemical control, CuAAC ensures exclusive 1,4-substitution of the triazole ring .

Q. How can researchers confirm the structural identity and purity of this compound?

- ¹H/¹³C NMR : Characteristic peaks include the triazole proton (δ ~7.5–8.0 ppm) and cycloheptyl methylene groups (δ ~1.2–2.5 ppm). Methanamine protons appear as a singlet near δ ~3.8 ppm .

- Mass Spectrometry (ESI-MS) : Exact mass calculated for C₁₀H₁₇N₄ ([M+H]⁺ = 201.145) to confirm molecular weight .

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. What are the common reactivity pathways of the methanamine moiety in this compound?

The primary amine undergoes:

- Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.

- Schiff Base Formation : Condenses with carbonyl compounds (e.g., aldehydes) under mild acidic conditions .

- Coordination Chemistry : Binds to metal ions (e.g., Cu²⁺, Zn²⁺) via the amine and triazole nitrogen atoms, useful in catalysis or material science .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

The cycloheptyl group’s conformational flexibility often causes crystallographic disorder. Strategies include:

- Low-Temperature Data Collection : Reduces thermal motion (e.g., 100 K).

- SHELXL Refinement : Use of restraints/constraints for disordered atoms and TLS parameters for anisotropic displacement .

- Solvent Screening : High-polarity solvents (e.g., DMF/water) improve crystal quality .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to assess redox activity or nucleophilic sites .

- Molecular Docking : Screens against protein targets (e.g., enzymes) using software like AutoDock Vina. The triazole ring’s hydrogen-bonding capacity and amine’s flexibility enhance binding diversity .

Q. What experimental approaches resolve regiochemical ambiguities in triazole synthesis?

- Control Experiments : Compare CuAAC (1,4-triazole) vs. RuAAC (1,5-triazole) outcomes.

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to optimize regioselectivity .

- X-ray Crystallography : Definitive structural assignment of the triazole regioisomer .

Q. How is the compound’s potential bioactivity evaluated in enzymatic assays?

- Enzyme Inhibition Assays : Test against targets like cytochrome P450 or kinases. Use fluorogenic substrates and IC₅₀ determination via dose-response curves.

- Cytotoxicity Screening : Validate selectivity with mammalian cell lines (e.g., HEK293) to rule off-target effects .

Contradictions and Mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.